VH032-PEG5-C6-Cl

説明

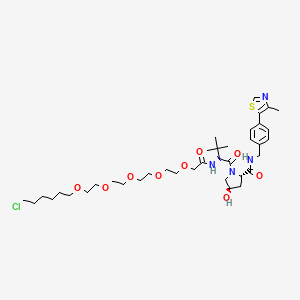

VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 and a 21-atom-length linker . The connector of the linker is a Halogen group. It incorporates the VH032 based VHL ligand and a 5-unit PEG linker . This compound is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays .

Synthesis Analysis

The synthesis of this compound involves the incorporation of the VH032 based VHL ligand and a 5-unit PEG linker . The connector of the linker is a Halogen group .Molecular Structure Analysis

The molecular formula of this compound is C38H59ClN4O9S . It has a molecular weight of 783.41 .Chemical Reactions Analysis

This compound is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . This suggests that it can participate in chemical reactions that lead to protein degradation.Physical And Chemical Properties Analysis

This compound is a viscous liquid . It has a high solubility in DMSO (270 mg/mL) and ethanol (100 mg/mL) .科学的研究の応用

タンパク質分解

VH032-PEG5-C6-Clは、細胞ベースのアッセイにおいてGFP-HaloTag7の分解を誘導することができます {svg_1} {svg_2}. これは、タンパク質分解がさまざまな生物学的プロセスに及ぼす影響を研究するために、研究で利用できることを示唆しています。

E3リガンドコンジュゲーション

This compoundは、E3のリガンドと21原子長のリンカーのコンジュゲートです {svg_3} {svg_4}. これにより、E3リガーゼの機能の研究と、E3リガーゼを標的とする新しい治療戦略の開発に役立つツールとなります。

ハロゲン基リンカー

This compoundにおけるリンカーの結合部分は、ハロゲン基です {svg_5} {svg_6}. これは、PROTACの活性に対するさまざまなタイプのリンカーの影響に焦点を当てた研究に関心がある可能性があります。

VHLリガンドの組み込み

This compoundは、VH032ベースのVHLリガンドを組み込んでいます {svg_7} {svg_8}. これは、タンパク質分解と疾患におけるVHLの役割を調査する研究に役立つ可能性があります。

LXRβタンパク質分解

ある研究では、VH032ベースのPROTAC(GW3965-PEG-VH032)の活性は、ポマリドミドベースのPROTAC(GW3965-PEG-POM)の活性よりも、PEG3-PEG5リンカー間でより強力であることがわかりました {svg_9}. これは、this compoundが、LXRβタンパク質の分解とその疾患への影響を研究するために研究で利用できることを示唆しています。

治療開発

特定のタンパク質を分解する能力があるため、this compoundは、標的タンパク質に関連する疾患の新しい治療薬の開発に使用できます {svg_10}.

作用機序

Target of Action

VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 and a 21-atom-length linker . The primary target of this compound is the von Hippel-Lindau (VHL) protein . VHL is a part of the E3 ubiquitin ligase complex that plays a crucial role in cellular processes such as protein degradation.

Mode of Action

The compound incorporates the VH032 based VHL ligand and a 5-unit PEG linker . The connector of the linker is a Halogen group . By targeting the VHL protein, it influences the ubiquitin-proteasome system, a critical pathway for protein degradation in cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for the degradation of intracellular proteins, including the GFP-HaloTag7 protein . The compound’s action on this pathway leads to the degradation of specific proteins, altering the cellular processes dependent on these proteins.

Pharmacokinetics

The compound’s solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

This compound is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . This indicates that the compound can effectively interact with its target protein within cells, leading to its degradation. The degradation of GFP-HaloTag7 can have various downstream effects, depending on the role of this protein in specific cellular processes.

生化学分析

Biochemical Properties

VH032-PEG5-C6-Cl plays a significant role in biochemical reactions. It is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . The compound interacts with the E3 ligase and the GFP-HaloTag7 protein, leading to the degradation of the latter .

Cellular Effects

In terms of cellular effects, this compound influences cell function by inducing the degradation of specific proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the E3 ligase and the target protein. The compound binds to these biomolecules, leading to the ubiquitination and subsequent degradation of the target protein .

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-41-28)30-11-9-29(10-12-30)24-40-36(46)32-23-31(44)25-43(32)37(47)35(38(2,3)4)42-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYHVGXLTSRLTE-MEEYNGGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59ClN4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)

![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)

![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)

![2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide](/img/structure/B607853.png)

![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B607855.png)